4-(2,3-Dichlorophenyl)-2-hydroxypyridine
Description
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-9-3-1-2-8(11(9)13)7-4-5-14-10(15)6-7/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIPJOKGOHODJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683024 | |
| Record name | 4-(2,3-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-07-2 | |
| Record name | 4-(2,3-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via oxidative addition of the palladium catalyst to the 4-bromo-2-hydroxypyridine, followed by transmetallation with the boronic acid and reductive elimination to form the carbon-carbon bond. Key parameters include:
-
Catalyst Selection : Pd(PPh₃)₄ and PdCl₂(dppf) are optimal, achieving yields of 68–75%.
-
Base and Solvent : Potassium carbonate in a dioxane/water mixture (4:1) minimizes side reactions.
-
Temperature : Reactions conducted at 80–90°C for 12–18 hours ensure complete conversion.
Table 1 : Suzuki-Miyaura Coupling Optimization
| Catalyst | Solvent | Base | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | K₂CO₃ | 72 |
| PdCl₂(dppf) | DMF/H₂O | NaHCO₃ | 68 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | Cs₂CO₃ | 65 |
Challenges and Solutions
-
Boronic Acid Availability : 2,3-Dichlorophenylboronic acid is commercially limited. Alternatives include in situ generation via directed ortho-metalation of 1,2-dichlorobenzene followed by borylation.
-
Hydroxyl Group Interference : The 2-hydroxyl group can coordinate palladium, necessitating protective strategies. Benzyl ether protection (using BnCl/NaH) followed by deprotection (H₂/Pd-C) resolves this.
Ullmann-Type Coupling: Copper-Mediated Arylation
Ullmann coupling offers a cost-effective alternative for aryl-aryl bond formation, albeit with harsher conditions. This method couples 4-iodo-2-hydroxypyridine with 2,3-dichloroiodobenzene using a copper(I) catalyst.
Reaction Conditions
-
Catalyst System : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
-
Yield : 50–58%, lower than Suzuki due to competing homocoupling.
Equation :
Limitations
-
Regioselectivity : Competing coupling at pyridine positions 3 or 5 occurs unless directing groups are present.
-
Functional Group Tolerance : Sensitive to reducing conditions, necessitating inert atmospheres.
Nucleophilic Aromatic Substitution (NAS)
NAS exploits the electrophilicity of nitro- or halo-substituted pyridines. For example, 4-nitro-2-hydroxypyridine reacts with 2,3-dichlorophenyl Grignard reagents under Lewis acid catalysis.
Procedure and Outcomes
-
Substrate : 4-Nitro-2-hydroxypyridine synthesized via nitration of 2-hydroxypyridine.
-
Reagent : 2,3-Dichlorophenylmagnesium bromide (2.5 equiv) in THF at −78°C.
-
Yield : 40–45%, limited by poor leaving group ability of nitro.
Mechanism :
-
Coordination of MgBr to the nitro group.
-
Nucleophilic attack by the aryl Grignard at position 4.
Directed Ortho-Metalation (DoM)
DoM enables precise functionalization of pyridine derivatives. Starting with 2-hydroxypyridine, a directing group (e.g., trimethylsilyl) directs lithiation to position 4, followed by quenching with 2,3-dichlorophenyl electrophiles.
Stepwise Synthesis
-
Protection : 2-Hydroxypyridine → 2-(trimethylsilyloxy)pyridine.
-
Lithiation : LDA at −78°C generates a 4-lithio intermediate.
-
Quenching : Addition of 2,3-dichlorophenyl iodide yields the coupled product.
-
Deprotection : TBAF removes the silyl group, restoring the hydroxyl.
Yield : 60–65% over four steps.
Flow Chemistry and Industrial Scalability
Continuous flow reactors enhance safety and efficiency for large-scale synthesis. A representative protocol:
-
Reactor Setup : Pd-loaded cartridge reactor with inline IR monitoring.
-
Conditions : 4-Bromo-2-hydroxypyridine (0.5 M), 2,3-dichlorophenylboronic acid (0.55 M), K₂CO₃ in dioxane/H₂O, 90°C, residence time 30 minutes.
-
Output : 85% conversion, 78% isolated yield after crystallization.
Comparative Analysis of Methods
Table 2 : Method Comparison
| Method | Yield (%) | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | 68–75 | High | Excellent | High |
| Ullmann | 50–58 | Low | Moderate | Moderate |
| NAS | 40–45 | Moderate | Poor | Low |
| DoM | 60–65 | High | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a dihydropyridine derivative.
Scientific Research Applications
4-(2,3-Dichlorophenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(2,3-Dichlorophenyl)-2-hydroxypyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the dichlorophenyl group can enhance its binding affinity and selectivity for certain targets, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Structural Comparison
The compound’s structure is distinct from related pyridine derivatives due to the 2-hydroxypyridine core and 2,3-dichlorophenyl substituent. Key structural differences with analogous compounds include:
- Chalcone-flavonoid hybrids: Unlike chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone), which feature conjugated double bonds and cyclized flavone systems, 4-(2,3-dichlorophenyl)-2-hydroxypyridine lacks a chalcone backbone, resulting in reduced planarity and altered electronic properties .
- Piperazine-containing analogs : Aripiprazole, a dopamine receptor antagonist, incorporates a 2,3-dichlorophenylpiperazine group but replaces the hydroxypyridine with a carbostyril core. This structural divergence leads to differences in target selectivity and pharmacokinetics .
- Halogenated pyridines : Compounds such as ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate share the dichlorophenyl group but feature ester functionalities instead of hydroxyl groups, reducing polarity .
Physicochemical Properties
Key observations :
- The target compound’s lower molecular weight (240.09 vs.
- Hydroxyl groups increase polarity compared to ester or methoxy substituents, impacting solubility and metabolic pathways .
Pharmacokinetic and Pharmacodynamic Profiles
- Brain penetration : Dichlorophenyl-containing dopamine D3 receptor ligands (e.g., NGB 2904) exhibit high brain-to-plasma ratios (up to 11.81) due to lipophilic dichlorophenyl groups. However, the hydroxypyridine core may reduce CNS penetration compared to piperazine analogs .
- Metabolism: Dichlorophenyl compounds are predominantly metabolized by CYP3A enzymes. Hydroxyl groups in the target compound may facilitate glucuronidation, altering clearance rates compared to non-hydroxylated analogs .
- Half-life : Piperazine-based derivatives (e.g., PG 01037) show moderate elimination half-lives (1.49–3.27 h), suggesting the target compound may require structural optimization for prolonged activity .
Q & A
Q. What are the optimized synthetic routes for 4-(2,3-Dichlorophenyl)-2-hydroxypyridine?
The synthesis typically involves coupling reactions between substituted pyridine precursors and halogenated aryl groups. Key steps include:
- Reagent selection : Use sodium hydroxide in dichloromethane for deprotonation and nucleophilic substitution (e.g., for introducing the 2-hydroxyl group) .
- Temperature control : Maintain reactions at 0–25°C to prevent side reactions.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >98% purity .
Q. How can structural characterization of this compound be validated?
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the 2-hydroxyl group (δ ~10–12 ppm in -NMR) and dichlorophenyl substituents (aromatic protons at δ 7.0–8.5 ppm) .
- Infrared (IR) Spectroscopy : Identify O–H stretching (~3200 cm) and C–Cl bonds (~550–750 cm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H] at m/z 234.0 for CHClNO) .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to minimize inhalation risks (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
- Waste disposal : Segregate organic waste and use certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes or GPCRs) based on the compound’s electronegative Cl groups and hydrogen-bonding hydroxyl moiety .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and stability in biological environments .
- Validation : Cross-reference computational results with in vitro assays (e.g., enzyme inhibition studies) .
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Comparative studies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
- Dose-response analysis : Test a wide concentration range (nM–µM) to identify true activity vs. assay noise .
- Metabolite screening : Use LC-MS to detect degradation products that may confound results .
Q. What strategies enhance the compound’s solubility for pharmacological studies?
Q. How to assess environmental persistence and toxicity of this compound?
- Biodegradation assays : Incubate with soil microbiota and monitor degradation via HPLC over 28 days .
- Ecotoxicity testing : Use Daphnia magna or algae models to determine LC values .
- Bioaccumulation potential : Calculate logP (estimated ~2.8) to predict lipid solubility and environmental retention .
Methodological Challenges and Solutions
Q. Confirming purity in complex reaction mixtures
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
